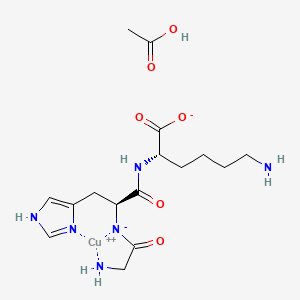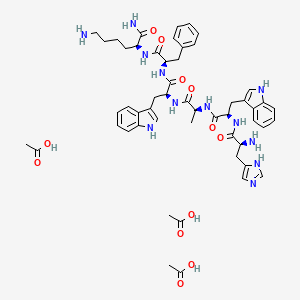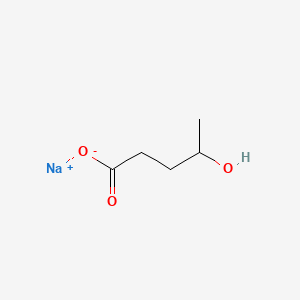
GNE-6901
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-6901 is a selective GluN2A PAM.
Scientific Research Applications
Nanomechanical Characteristics in Nuclear Power Plants
Alloy 690, similar in composition to GNE-6901, is extensively used in nuclear power plants, particularly in steam generator tubing, due to its excellent stress corrosion cracking resistance. Research conducted by Zhao et al. (2014) used nanoindentation experiments to explore the nanomechanical characteristics of Alloy 690, particularly focusing on the grain boundaries (GBs) and grain interior (GI). These studies are crucial for understanding the long-term behavior of materials under nuclear plant conditions (Zhao, Choi, Kim, & Jang, 2014).
Welding and Ductility in Nuclear Power Applications
The use of Alloy 690 in nuclear power applications, closely related to GNE-6901, has also been studied in the context of welding and ductility. Chen et al. (2014) investigated the effect of grain boundary characteristics on the ductility dip cracking mechanism in welding filler metals used alongside Alloy 690. This research provides insights into the material's behavior during welding processes in nuclear power contexts (Chen, Lu, Cui, Chen, & Huang, 2014).
Corrosion Resistance Improvement
The improvement of intergranular corrosion resistance in Alloy 690 tubes, akin to GNE-6901, has been a subject of study. Xia et al. (2011) explored the application of grain boundary engineering (GBE) to enhance the corrosion resistance of Alloy 690 tubes. Their work involved analyzing the microstructure changes and their effects on the material's resistance to corrosion, which is pivotal in nuclear power plant applications (Xia, Li, Liu, & Zhou, 2011).
Grain Boundary Engineering in Structural Materials
Research on grain boundary engineering issues in key structural materials, including Alloy 690, has been conducted by Shuang (2011). This work is fundamental in understanding how microstructures of materials like GNE-6901 affect their properties, particularly in the context of nuclear power plants (Shuang, 2011).
Mechanical Properties in Steam Generators
The relationship between microstructure and mechanical properties of Alloy 690 tubes, used in steam generators of nuclear reactors, has been investigated. Diano et al. (1989) focused on the factors affecting the tensile properties of Alloy 690 tubes, providing crucial insights for materials similar to GNE-6901 used in high-pressure, high-temperature environments like nuclear reactors (Diano, Muggeo, Duysen, & Guttmann, 1989).
properties
CAS RN |
1698900-69-4 |
|---|---|
Product Name |
GNE-6901 |
Molecular Formula |
C18H17FN2O3S |
Molecular Weight |
360.4034 |
IUPAC Name |
7-((4-fluorophenoxy)methyl)-3-((1R,2R)-2-(hydroxymethyl)cyclopropyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H17FN2O3S/c1-10-17(15-6-11(15)8-22)21-16(23)7-13(20-18(21)25-10)9-24-14-4-2-12(19)3-5-14/h2-5,7,11,15,22H,6,8-9H2,1H3/t11-,15+/m0/s1 |
InChI Key |
CJDCZVBFZVDWJU-XHDPSFHLSA-N |
SMILES |
O=C1C=C(COC2=CC=C(F)C=C2)N=C3N1C([C@H]4[C@@H](C4)CO)=C(C)S3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GNE-6901; GNE 6901; GNE6901; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



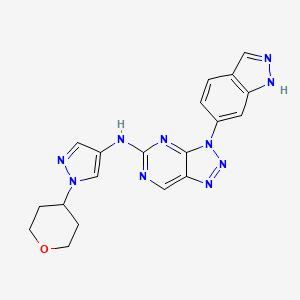

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)
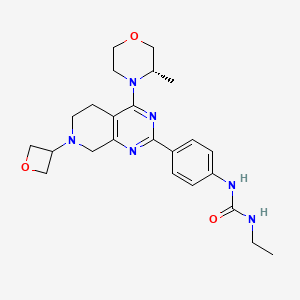
![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)
![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)
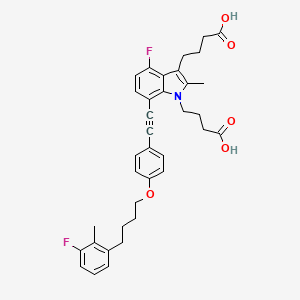
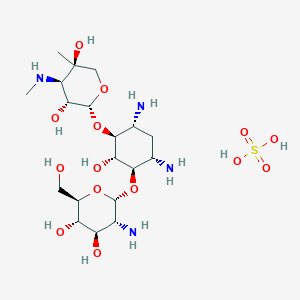
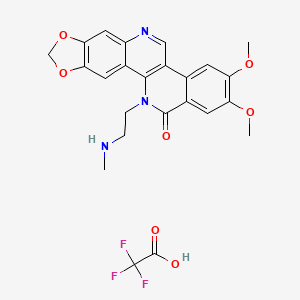
![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
